molecular formula C13H7F3O2 B12068002 4',3,5-Trifluorobiphenyl-4-carboxylic acid

4',3,5-Trifluorobiphenyl-4-carboxylic acid

Cat. No.: B12068002
M. Wt: 252.19 g/mol
InChI Key: BCYLWDQNPXVFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’,3,5-Trifluorobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H7F3O2 and a molecular weight of 252.19 g/mol It is a derivative of biphenyl, where three fluorine atoms are substituted at the 4’, 3, and 5 positions, and a carboxylic acid group is attached at the 4 position

Preparation Methods

The synthesis of 4’,3,5-Trifluorobiphenyl-4-carboxylic acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate various functional groups, making it a versatile method for synthesizing fluorinated biphenyl derivatives.

Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4’,3,5-Trifluorobiphenyl-4-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’,3,5-Trifluorobiphenyl-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’,3,5-Trifluorobiphenyl-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 4’,3,5-Trifluorobiphenyl-4-carboxylic acid include other fluorinated biphenyl derivatives, such as:

The uniqueness of 4’,3,5-Trifluorobiphenyl-4-carboxylic acid lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to other fluorinated biphenyls.

Properties

Molecular Formula

C13H7F3O2

Molecular Weight

252.19 g/mol

IUPAC Name

2,6-difluoro-4-(4-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H7F3O2/c14-9-3-1-7(2-4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18)

InChI Key

BCYLWDQNPXVFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.